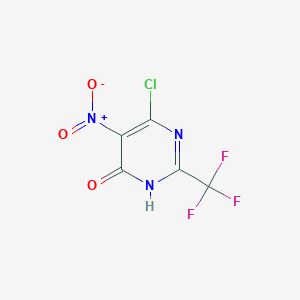
Disodium 4-(bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 4-(bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonate is a complex organic compound known for its vibrant color and applications in various scientific fields. This compound is a derivative of triphenylmethane dyes, which are widely used in biological staining and industrial applications due to their intense coloration and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-(bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonate typically involves multiple steps, starting from basic aromatic compounds. The process generally includes:
Formation of the bis(4-(dimethylamino)phenyl)methyl group: This step involves the reaction of dimethylaniline with formaldehyde under acidic conditions to form the bis(dimethylamino)benzyl cation.
Coupling with naphthalene derivatives: The bis(dimethylamino)benzyl cation is then coupled with a naphthalene derivative, such as 3-hydroxynaphthalene-2,7-disulphonic acid, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 4-(bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures, which are often more colored and used in dye applications.
Reduction: Reduction reactions can lead to the formation of leuco compounds, which are colorless or less intensely colored.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens, sulfonic acids, and nitro compounds under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid dyes, while reduction can produce leuco forms of the compound.
Wissenschaftliche Forschungsanwendungen
Disodium 4-(bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in redox titrations due to its color-changing properties.
Biology: Employed in histological staining to highlight cellular structures.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic dye.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Wirkmechanismus
The mechanism of action of Disodium 4-(bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonate involves its ability to interact with various molecular targets through its aromatic rings and functional groups. The compound can form stable complexes with metal ions and proteins, which is crucial for its staining and dyeing properties. Additionally, its photodynamic properties allow it to generate reactive oxygen species under light exposure, making it useful in photodynamic therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium 4,4’-bis(4-(dimethylamino)phenyl)methylidene-2,2’-stilbenedisulphonate: Another triphenylmethane dye with similar staining properties.
Disodium 4,4’-bis(4-(dimethylamino)phenyl)methylidene-2,2’-biphenyldisulphonate: Known for its use in textile dyeing.
Disodium 4,4’-bis(4-(dimethylamino)phenyl)methylidene-2,2’-diphenyldisulphonate: Used in the production of colored inks.
Uniqueness
Disodium 4-(bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonate is unique due to its specific combination of functional groups, which confer distinct photodynamic and staining properties. Its ability to form stable complexes and undergo various chemical reactions makes it versatile for multiple applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
93805-02-8 |
|---|---|
Molekularformel |
C27H26N2Na2O7S2 |
Molekulargewicht |
600.6 g/mol |
IUPAC-Name |
disodium;4-[bis[4-(dimethylamino)phenyl]methyl]-3-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C27H28N2O7S2.2Na/c1-28(2)20-9-5-17(6-10-20)25(18-7-11-21(12-8-18)29(3)4)26-23-14-13-22(37(31,32)33)15-19(23)16-24(27(26)30)38(34,35)36;;/h5-16,25,30H,1-4H3,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2 |
InChI-Schlüssel |
JIVZRIUOOMKRKW-UHFFFAOYSA-L |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


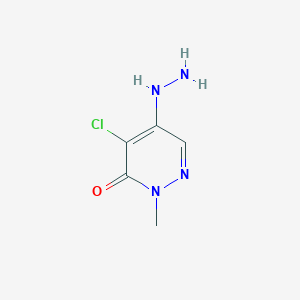
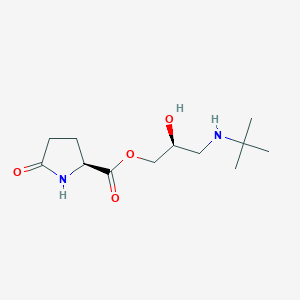
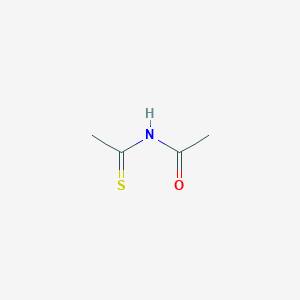
![2-Cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-3,9-dihydro-6H-purin-6-one](/img/structure/B12916997.png)
![5-[(Benzenesulfonyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12917005.png)
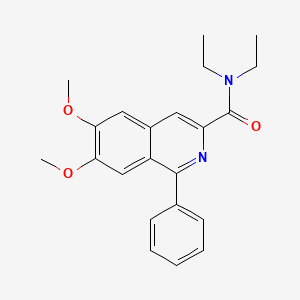
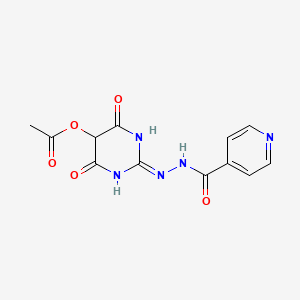
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide](/img/structure/B12917026.png)

![N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12917038.png)
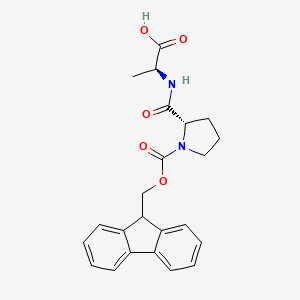
![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12917048.png)

